molecular formula C6H12BrClZn B157732 6-Chlorohexylzinc bromide solution CAS No. 135579-83-8

6-Chlorohexylzinc bromide solution

Cat. No.: B157732
CAS No.: 135579-83-8
M. Wt: 264.9 g/mol
InChI Key: YAKLROAYYIUTCX-UHFFFAOYSA-M
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Description

6-Chlorohexylzinc bromide (C₆H₁₁ClBrZn) is an organozinc compound characterized by a linear hexyl chain terminated with a chlorine atom and a zinc-bromide moiety. It has emerged as a critical additive in the synthesis of high-quality silver nanowires (AgNWs) for transparent conductive films (TCFs). Research demonstrates that its dosage directly influences AgNW diameter, enabling the production of nanowires with ~20 nm diameter and ~40 μm length. These AgNWs form TCFs with 90.3% transmittance and <1.0% haze at 48.7 Ω/sq sheet resistance, outperforming traditional indium tin oxide (ITO) in flexibility and optical clarity . The compound’s efficacy stems from its ability to modulate nucleation and growth kinetics in the polyol reduction process, offering a low-hazard, scalable alternative to methods requiring high pressure or complex surfactants .

Properties

CAS No.

135579-83-8

Molecular Formula

C6H12BrClZn

Molecular Weight

264.9 g/mol

IUPAC Name

bromozinc(1+);1-chlorohexane

InChI

InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1

InChI Key

YAKLROAYYIUTCX-UHFFFAOYSA-M

SMILES

[CH2-]CCCCCCl.[Zn+]Br

Canonical SMILES

[CH2-]CCCCCCl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide solution can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of zinc in THF.
  • Addition of 6-chlorohexyl bromide to the solution.
  • Stirring the mixture under an inert atmosphere to prevent oxidation.
  • The reaction proceeds at room temperature or slightly elevated temperatures to form 6-chlorohexylzinc bromide.

Industrial Production Methods: Industrial production of 6-chlorohexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorohexylzinc bromide solution undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

    Addition Reactions: It can add to carbon-carbon multiple bonds, such as alkenes and alkynes, forming new carbon-zinc bonds.

    Cross-Coupling Reactions: It is used in cross-coupling reactions with organic halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents used with 6-chlorohexylzinc bromide include palladium catalysts, organic halides, and various nucleophiles.

    Conditions: Reactions typically occur under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and at controlled temperatures to optimize reaction rates and yields.

Major Products:

    Substitution Products: Formation of new organozinc compounds.

    Addition Products: Formation of organozinc adducts with alkenes and alkynes.

    Cross-Coupling Products: Formation of complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

6-Chlorohexylzinc bromide solution has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chlorohexylzinc bromide involves the formation of organozinc intermediates, which can undergo various chemical transformations. The zinc atom in the compound acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in various synthetic applications to create complex organic structures .

Comparison with Similar Compounds

4-Ethoxy-4-oxobutylzinc Bromide (C₆H₁₁BrO₃Zn)

  • Molecular Weight : ~276.28 g/mol.
  • Solubility : Water-soluble.
  • Applications : Catalysis, biochemical research.
  • Key Findings: Acts as a versatile catalyst in diverse reactions due to its ethoxy-oxobutyl group, which enhances coordination with substrates.

2-Chlorophenylzinc Bromide (C₆H₄ClBrZn)

  • Molecular Weight : ~256.73 g/mol.
  • Solubility : Organic solvents.
  • Applications : Cross-coupling reactions.
  • Key Findings: Synthesized via cobalt bromide-catalyzed reactions in ~75% yield, this aryl-zinc compound is suited for forming carbon-carbon bonds in aromatic systems. However, its rigid phenyl group limits utility in controlling nanomaterial morphology compared to alkyl-zinc counterparts .

Inorganic Bromide Additives

Sodium Bromide (NaBr)

  • Molecular Weight : 102.89 g/mol.
  • Solubility : Water-soluble.
  • Applications : Capping agent in AgNW synthesis.
  • Key Findings: While NaBr produces AgNWs with 20 nm diameter, it yields shorter nanowires (~20 μm) and requires longer reaction times. Its lack of organic moieties reduces control over growth kinetics .

Potassium Bromide (KBr)

  • Molecular Weight : 119.00 g/mol.
  • Solubility : Water-soluble.
  • Applications : Capping agent under high-pressure conditions.
  • Key Findings : Combined with NaCl, KBr enables 15 nm AgNWs but necessitates extreme synthesis conditions, limiting scalability. This contrasts with 6-chlorohexylzinc bromide’s ambient-pressure efficacy .

Ionic Liquid Bromides

1-Hexyl-3-methylimidazolium Bromide (C₁₀H₁₉BrN₂)

  • Molecular Weight : 247.18 g/mol.
  • Solubility : Polar solvents.
  • Applications : Electrolyte, solvent in electrochemical systems.
  • Key Findings: As an ionic liquid, it exhibits high purity (>99%) and stability but serves primarily as a medium rather than a reactive agent. Its bromide ion availability differs fundamentally from organozinc bromides’ direct role in nanostructure synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 6-chlorohexylzinc bromide solution, and how can purity be assessed?

  • Methodology : Synthesis typically involves transmetallation or direct insertion of zinc metal into 6-chlorohexyl bromide under inert atmospheres (e.g., argon). Purity is assessed via titration (e.g., iodometric titration for active zinc content) and spectroscopic methods (¹H NMR to confirm structural integrity) .
  • Key Parameters : Reaction temperature (20–40°C), solvent choice (THF or Et₂O for stability), and exclusion of moisture/oxygen are critical to prevent decomposition .

Q. How should this compound be stored to maintain stability?

  • Guidelines : Store at 0–6°C in flame-resistant containers under inert gas. Avoid exposure to light, moisture, or reactive functional groups (e.g., alcohols, acids) .
  • Decomposition Indicators : Precipitation or color change (yellow to brown) suggests degradation. Regular titration is recommended for long-term storage validation .

Q. What safety precautions are essential when handling this organozinc reagent?

  • Protocols : Use fume hoods, flame-resistant gloves, and self-contained breathing apparatus (SCBA) during spills. Neutralize spills with dry sand or inert adsorbents; avoid water due to pyrophoric risks .
  • Emergency Measures : For skin contact, rinse with copious water and seek medical attention. Ventilate areas to prevent vapor accumulation .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of 6-chlorohexylzinc bromide in cross-coupling reactions?

  • Mechanistic Insight : Polar aprotic solvents (e.g., THF) enhance nucleophilicity by stabilizing the zincate complex, whereas non-polar solvents may reduce reaction rates. Solvent choice also affects side reactions (e.g., β-hydride elimination) .
  • Data-Driven Design : Use computational models (e.g., COSMO-RS) to predict solvation effects or conduct kinetic studies under varied solvent conditions .

Q. How can researchers resolve contradictory yield outcomes in alkylation reactions using this reagent?

  • Troubleshooting Framework :

  • Step 1 : Verify reagent activity via titration .
  • Step 2 : Analyze competing pathways (e.g., protonolysis by residual moisture, undesired elimination) using GC-MS or in situ IR .
  • Step 3 : Optimize stoichiometry and catalyst loading (e.g., Ni/Fe catalysts for selective coupling) .
    • Case Study : Inconsistent yields in Negishi couplings may stem from trace oxygen; rigorous Schlenk techniques or molecular sieves can mitigate this .

Q. What strategies distinguish kinetic vs. thermodynamic control in reactions involving 6-chlorohexylzinc bromide?

  • Experimental Design :

  • Kinetic Control : Low-temperature reactions (−20°C) with rapid quenching favor kinetic products.
  • Thermodynamic Control : Prolonged heating (40–60°C) enables equilibration.
    • Validation : Monitor intermediates via ¹³C NMR or DFT calculations to map energy profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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